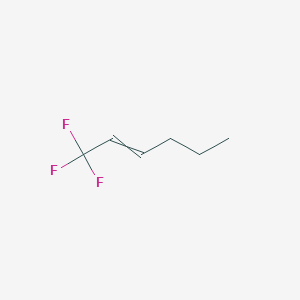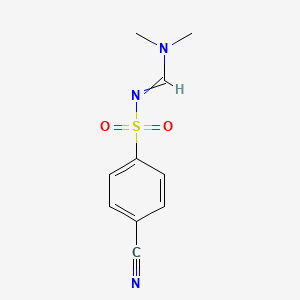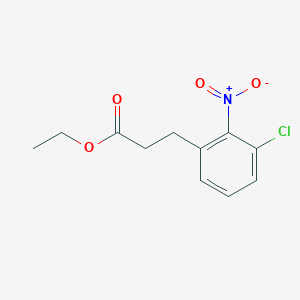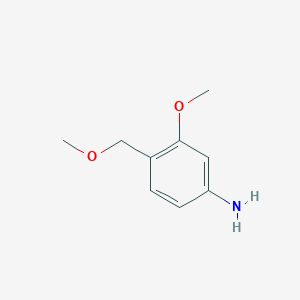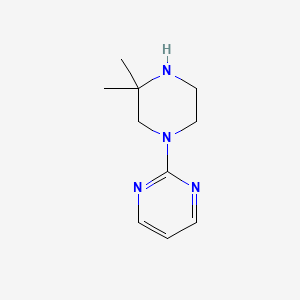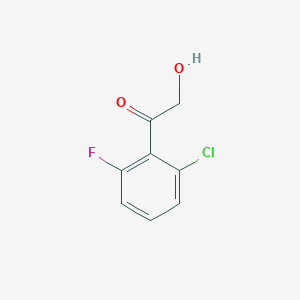
2'-Chloro-6'-fluoro-2-hydroxyacetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Chloro-6’-fluoro-2-hydroxyacetophenone is an organic compound with the molecular formula C8H6ClFO2 It is a derivative of acetophenone, characterized by the presence of chloro and fluoro substituents on the aromatic ring, along with a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-6’-fluoro-2-hydroxyacetophenone typically involves the introduction of chloro and fluoro substituents onto the acetophenone core. One common method is the Friedel-Crafts acylation reaction, where acetophenone is treated with chloro and fluoro reagents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective introduction of the substituents .
Industrial Production Methods: Industrial production of 2’-Chloro-6’-fluoro-2-hydroxyacetophenone may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2’-Chloro-6’-fluoro-2-hydroxyacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chloro or fluoro groups.
Major Products Formed:
Oxidation: Formation of quinones or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2’-Chloro-6’-fluoro-2-hydroxyacetophenone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2’-Chloro-6’-fluoro-2-hydroxyacetophenone involves its interaction with specific molecular targets and pathways. The presence of chloro and fluoro substituents enhances its reactivity and binding affinity to biological targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s pharmacokinetic and pharmacodynamic properties .
Vergleich Mit ähnlichen Verbindungen
- 4’-Fluoro-2’-hydroxyacetophenone
- 2’-Chloro-4’-fluoroacetophenone
- 2’-Chloro-6’-fluoro-3’-methylacetophenone
Comparison: 2’-Chloro-6’-fluoro-2-hydroxyacetophenone is unique due to the specific positioning of the chloro and fluoro substituents, which significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties that make it suitable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C8H6ClFO2 |
|---|---|
Molekulargewicht |
188.58 g/mol |
IUPAC-Name |
1-(2-chloro-6-fluorophenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C8H6ClFO2/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,11H,4H2 |
InChI-Schlüssel |
WVIPTSIAFGTOQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


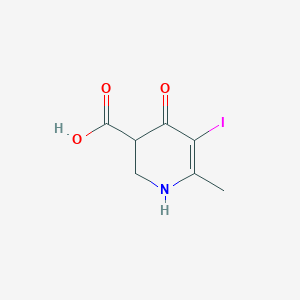
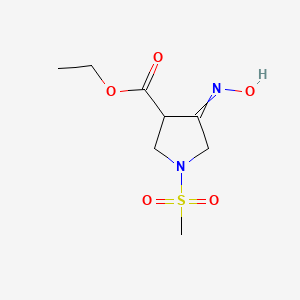
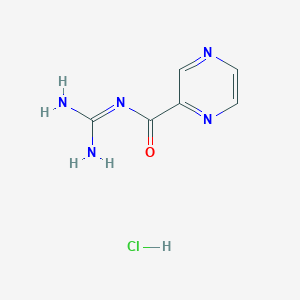
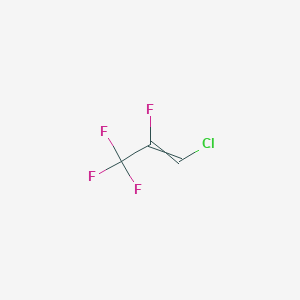
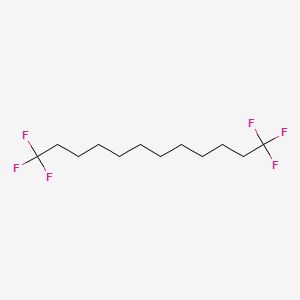
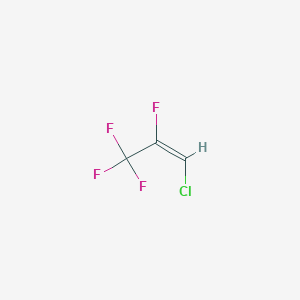
![[4-(N,N-Dimethylsulfamoyl)phenyl]methanesulfonyl Chloride](/img/structure/B11719675.png)

